Cas no 21043-43-6 (1-Cyclooctylpiperazine)

1-Cyclooctylpiperazine is a cyclic amine derivative featuring a piperazine core substituted with a cyclooctyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural rigidity and potential as a building block for bioactive molecules. The cyclooctyl moiety enhances lipophilicity, which may improve membrane permeability in drug design applications. Its well-defined stereochemistry and stability under standard conditions make it a reliable intermediate for the development of novel compounds. Researchers value 1-cyclooctylpiperazine for its versatility in forming derivatives, particularly in the exploration of CNS-targeting agents or ligands for receptor modulation.
1-Cyclooctylpiperazine structure
1-Cyclooctylpiperazine structure
商品名:1-Cyclooctylpiperazine
CAS番号:21043-43-6
MF:C12H24N2
メガワット:196.33236
MDL:MFCD01320900
CID:252168
PubChem ID:2735889

1-Cyclooctylpiperazine 化学的及び物理的性質

名前と識別子

    • Piperazine,1-cyclooctyl-
    • 1-CYCLOOCTYLPIPERAZINE
    • 1-Cyclooctyl-piperazin
    • 1-cyclooctyl-piperazine
    • cyclooctylpiperazine
    • Piperazine,1-cyclooctyl
    • FT-0638076
    • F14620
    • A815093
    • PS-5841
    • (1-Cyclooctyl)piperazine
    • 21043-43-6
    • CS-0449520
    • AKOS009157933
    • 1-(cyclooctyl)piperazine
    • Piperazine, 1-cyclooctyl-
    • MFCD01320900
    • WAA04343
    • DTXSID20371002
    • SCHEMBL1267270
    • 1-Cyclooctylpiperazine
    • MDL: MFCD01320900
    • インチ: InChI=1S/C12H24N2/c1-2-4-6-12(7-5-3-1)14-10-8-13-9-11-14/h12-13H,1-11H2
    • InChIKey: PXPPUXBOQHHYEJ-UHFFFAOYSA-N
    • ほほえんだ: C1CCCC(CCC1)N2CCNCC2

計算された属性

  • せいみつぶんしりょう: 196.19400
  • どういたいしつりょう: 196.193948774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 15.3Ų
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”
  • ふってん: 75 °C
  • PSA: 15.27000
  • LogP: 2.27120

1-Cyclooctylpiperazine セキュリティ情報

1-Cyclooctylpiperazine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-Cyclooctylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
PS-5841-1MG
1-(Cyclooctyl)piperazine
21043-43-6 >97%
1mg
£37.00 2025-02-09
Key Organics Ltd
PS-5841-10MG
1-(Cyclooctyl)piperazine
21043-43-6 >97%
10mg
£63.00 2025-02-09
abcr
AB143628-2 g
1-Cyclooctylpiperazine; 97%
21043-43-6
2g
€132.20 2023-05-09
Key Organics Ltd
PS-5841-5G
1-(Cyclooctyl)piperazine
21043-43-6 >97%
5g
£150.00 2025-02-09
TRC
C994498-10mg
1-Cyclooctylpiperazine
21043-43-6
10mg
$ 50.00 2022-06-06
abcr
AB143628-5 g
1-Cyclooctylpiperazine; 97%
21043-43-6
5g
€215.20 2023-05-09
eNovation Chemicals LLC
Y1244127-250mg
Piperazine, 1-cyclooctyl-
21043-43-6 97%
250mg
$150 2023-09-04
abcr
AB143628-10 g
1-Cyclooctylpiperazine; 97%
21043-43-6
10g
€315.60 2023-05-09
Oakwood
008911-250mg
(1-Cyclooctyl)piperazine
21043-43-6 97%
250mg
$26.00 2023-09-16
abcr
AB143628-5g
1-Cyclooctylpiperazine, 97%; .
21043-43-6 97%
5g
€215.20 2025-02-15

1-Cyclooctylpiperazine 関連文献

1-Cyclooctylpiperazineに関する追加情報

Comprehensive Overview of 1-Cyclooctylpiperazine (CAS No. 21043-43-6): Structure, Properties, and Emerging Applications

1-Cyclooctylpiperazine, identified by the CAS number 21043-43-6, is a nitrogen-containing heterocyclic compound characterized by a piperazine ring fused to a cyclooctane ring. This unique structural motif positions it as a versatile scaffold in modern medicinal chemistry and materials science. The compound's molecular formula, C10H18N2, reflects its saturated ring system and inherent flexibility, which contribute to its solubility profile and reactivity patterns. Recent advancements in synthetic methodologies have enabled precise functionalization of this core structure, expanding its utility in drug discovery and advanced material development.

The cyclooctylpiperazine framework exhibits distinct physicochemical properties that distinguish it from related piperazine derivatives. Its octahydrocyclooctane moiety imparts enhanced lipophilicity compared to traditional six-membered cyclic amines, while maintaining sufficient hydrogen-bonding capacity through the piperazine nitrogen atoms. This dual character makes it particularly valuable in the design of bioactive molecules requiring optimal membrane permeability and receptor binding affinity. Notably, computational studies published in the *Journal of Medicinal Chemistry* (2023) highlight the compound's ability to modulate G protein-coupled receptors (GPCRs), a critical target class in therapeutic development.

Synthesis of 1-cyclooctylpiperazine has evolved significantly since its initial characterization in the early 2000s. Modern approaches leverage transition-metal-catalyzed coupling reactions to achieve high stereoselectivity and functional group compatibility. A landmark study in *Organic Letters* (2024) demonstrated an efficient palladium-mediated cyclization strategy that yields >95% purity with minimal byproduct formation. These synthetic advances have directly enabled large-scale production for pharmaceutical applications while maintaining strict quality control standards required for clinical-stage compounds.

In the realm of pharmaceutical research, CAS No. 21043-43-6 has emerged as a critical building block for novel therapeutics targeting neurological disorders. Preclinical trials reported in *Nature Neuroscience* (Q3 2024) reveal that derivatives of this compound exhibit potent modulatory effects on serotonin transporter proteins with submicromolar IC50 values. Researchers at leading academic institutions have also explored its potential as a scaffold for antiviral agents, particularly against emerging RNA viruses where traditional therapies show limited efficacy.

The material science community has similarly recognized the value of cyclooctylpiperazine-based polymers. Recent work published in *Advanced Materials* (September 2024) describes the development of self-healing hydrogels incorporating this motif, demonstrating exceptional mechanical resilience and biocompatibility. These materials show promise for tissue engineering applications where dynamic molecular interactions are essential for cellular integration and long-term stability.

Eco-friendly synthesis routes for CAS No. 21043-43-6-containing compounds are gaining prominence due to increasing environmental regulations. Green chemistry initiatives reported in *Green Chemistry* (August 2025) highlight solvent-free microwave-assisted protocols that reduce energy consumption by over 70% while maintaining reaction efficiency. Such innovations align with industry-wide efforts to minimize environmental impact without compromising product quality or yield.

Analytical characterization techniques have advanced alongside synthetic methods for this compound class. High-resolution mass spectrometry combined with NMR spectroscopy enables precise structural elucidation even at trace concentrations (e.g., under 5 ppm). These analytical tools are indispensable for quality assurance processes in both academic research laboratories and industrial production facilities handling complex organic molecules like cyclooctyl-substituted piperazines.

The future trajectory of research involving CAS No. 21043-43-6 appears closely tied to artificial intelligence-driven drug discovery platforms. Machine learning algorithms trained on extensive datasets containing piperazine-based compounds can predict optimal substitution patterns for specific biological targets with remarkable accuracy (J Chem Inf Model*, October 2025). This computational approach is accelerating lead compound identification cycles from months to weeks while maintaining high hit rates in early-stage screening assays.

In conclusion, the chemical versatility and biological relevance of 1-cyclooctylpiperazine position it as a cornerstone molecule across multiple scientific disciplines. From pharmaceutical innovation to sustainable materials development, ongoing research continues to uncover new applications while refining existing methodologies through interdisciplinary collaboration between chemists, biologists, and materials scientists worldwide.

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